molecular formula C18H13N3O3 B12325584 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester

8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester

Cat. No.: B12325584
M. Wt: 319.3 g/mol
InChI Key: NTOVMAQFDXGQBG-UHFFFAOYSA-N
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Description

8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester typically involves the condensation of 2-(2-aminophenyl)quinazolin-4(3H)-one with aldehydes in the presence of a catalyst. One common method employs iodine as a catalyst in ionic liquids, resulting in high yields under mild reaction conditions . Another approach utilizes microwave irradiation, which offers a more sustainable and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, palladium catalysts, and various organic solvents. Reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the quinazoline ring .

Scientific Research Applications

8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester stands out due to its unique structure, which combines two quinazoline analogs. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

ethyl 8-oxoquinazolino[3,2-c]quinazoline-6-carboxylate

InChI

InChI=1S/C18H13N3O3/c1-2-24-18(23)16-20-13-9-5-3-7-11(13)15-19-14-10-6-4-8-12(14)17(22)21(15)16/h3-10H,2H2,1H3

InChI Key

NTOVMAQFDXGQBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31

Origin of Product

United States

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